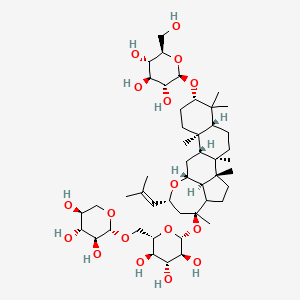
Notoginsenoside L13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside L13 is a saponin compound derived from the roots of Panax notoginseng, a traditional medicinal plant widely used in East Asia. This compound is part of the ginsenoside family, known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Notoginsenoside L13 typically involves the extraction of saponins from Panax notoginseng roots, followed by purification processes. The extraction is often performed using solvents such as ethanol or methanol, and the purification is achieved through chromatographic techniques like high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Panax notoginseng are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using industrial-scale chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside L13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Notoginsenoside L13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of Notoginsenoside L13 involves multiple molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
Comparison with Similar Compounds
Notoginsenoside L13 is compared with other similar compounds, such as:
Notoginsenoside R1: Known for its cardiovascular protective effects.
Ginsenoside Rb1: Recognized for its neuroprotective properties.
Ginsenoside Rg1: Noted for its anti-aging and cognitive-enhancing effects.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of pharmacological activities it exhibits. Its distinct profile makes it a valuable compound for various scientific and therapeutic applications.
Properties
Molecular Formula |
C47H78O17 |
|---|---|
Molecular Weight |
915.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2R,5R,7S,10R,11R,13R,15R,17S,21R)-1,2,6,6,10,17-hexamethyl-15-(2-methylprop-1-enyl)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O17/c1-21(2)15-22-17-47(8,64-42-39(57)36(54)34(52)27(62-42)20-59-40-37(55)32(50)24(49)19-58-40)23-9-13-46(7)31(23)25(60-22)16-29-44(5)12-11-30(43(3,4)28(44)10-14-45(29,46)6)63-41-38(56)35(53)33(51)26(18-48)61-41/h15,22-42,48-57H,9-14,16-20H2,1-8H3/t22-,23?,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39-,40+,41-,42+,44-,45+,46+,47-/m0/s1 |
InChI Key |
OIXGCEPBMJMDRD-KYWVTDBVSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@](C2CC[C@@]3([C@@H]2[C@H](O1)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)(C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


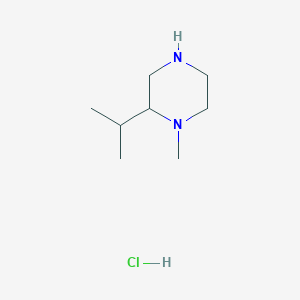

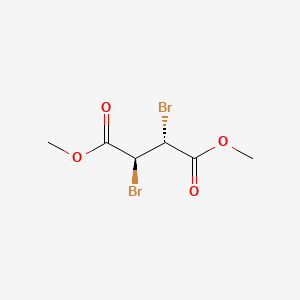
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
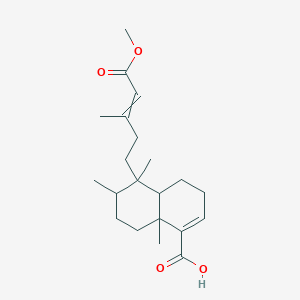
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
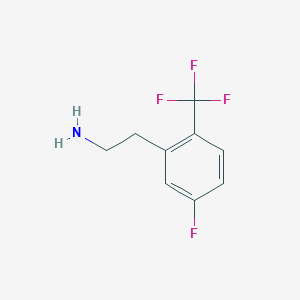
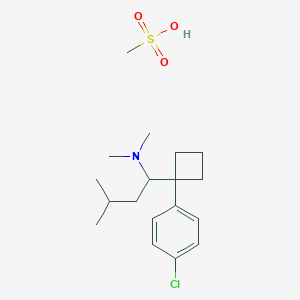


![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
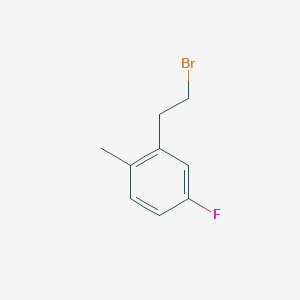
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
